![molecular formula C8H12O B13528002 6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)
6,6-Dimethylspiro[2.3]hexan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[2.3]hexan-4-one is a chemical compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between a cyclohexane ring and a cyclopropane ring, with two methyl groups attached to the cyclohexane ring at the 6-position. The presence of the spiro linkage and the ketone functional group at the 4-position of the cyclohexane ring contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[2.3]hexan-4-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-dioxane-4,6-dione, under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: The precursor undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the spirocyclic structure.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing suitable catalysts and solvents to enhance reaction efficiency and selectivity.
Purification and Isolation: Implementing advanced purification techniques, such as distillation or crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylspiro[2.3]hexan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethylspiro[2.3]hexan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[2.3]hexan-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexan-4-one: Lacks the dimethyl groups at the 6-position, resulting in different chemical properties.
6-Methylspiro[2.3]hexan-4-one: Contains only one methyl group at the 6-position, leading to variations in reactivity and applications.
Spiro[2.4]heptan-4-one:
Uniqueness
6,6-Dimethylspiro[2.3]hexan-4-one is unique due to its specific spirocyclic structure with two methyl groups at the 6-position. This configuration imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. Its unique structure makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6,6-dimethylspiro[2.3]hexan-4-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-6(9)8(7)3-4-8/h3-5H2,1-2H3 |
InChI Key |
ACOBFVKRZAVCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
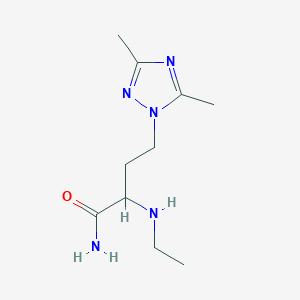
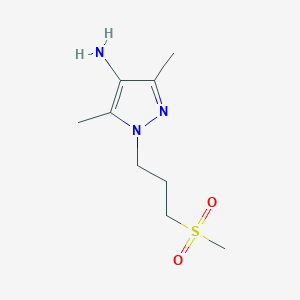
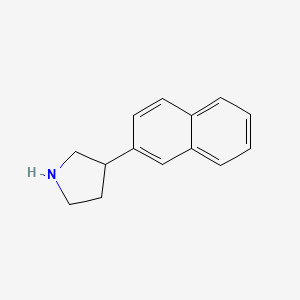
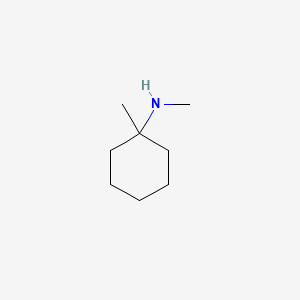

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)

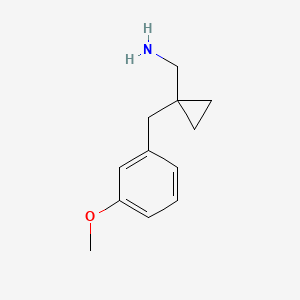
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)


